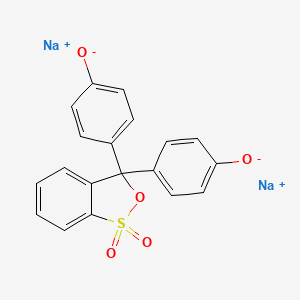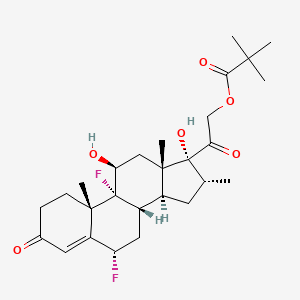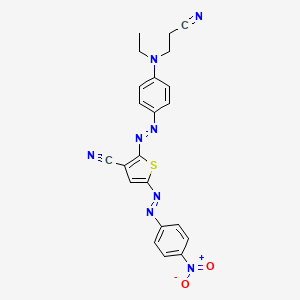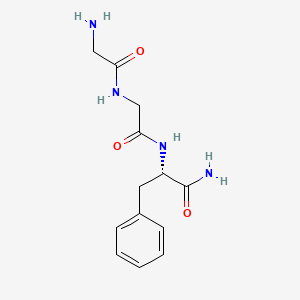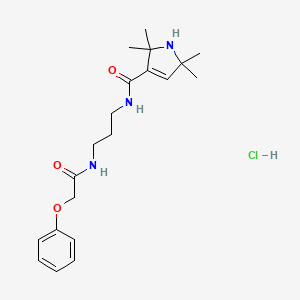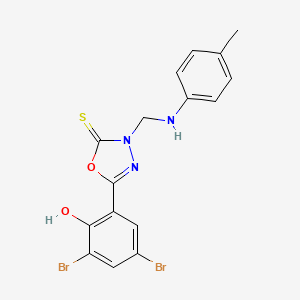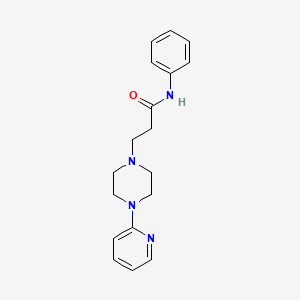
8-((2-Chloro-4-methylphenyl)amino)-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine typically involves the following steps:
Starting Materials: The synthesis begins with 2’-deoxyadenosine and 2-chloro-4-methylaniline.
Coupling Reaction: The amino group of 2-chloro-4-methylaniline is coupled with the 8-position of 2’-deoxyadenosine using a suitable coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine involves its incorporation into DNA or RNA, leading to the inhibition of nucleic acid synthesis. This can result in the disruption of viral replication or the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: The parent compound, which lacks the 8-substituent.
8-Amino-2’-deoxyadenosine: Similar structure but with an amino group at the 8-position.
8-Bromo-2’-deoxyadenosine: Contains a bromo group at the 8-position.
Uniqueness
8-((2-Chloro-4-methylphenyl)amino)-2’-deoxyadenosine is unique due to the presence of the 2-chloro-4-methylphenylamino group at the 8-position, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, specificity, and efficacy in various applications.
Eigenschaften
CAS-Nummer |
144838-24-4 |
|---|---|
Molekularformel |
C17H19ClN6O3 |
Molekulargewicht |
390.8 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[6-amino-8-(2-chloro-4-methylanilino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H19ClN6O3/c1-8-2-3-10(9(18)4-8)22-17-23-14-15(19)20-7-21-16(14)24(17)13-5-11(26)12(6-25)27-13/h2-4,7,11-13,25-26H,5-6H2,1H3,(H,22,23)(H2,19,20,21)/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
WKUIZACBCWMITG-YNEHKIRRSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=CN=C3N2[C@H]4C[C@@H]([C@H](O4)CO)O)N)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NC3=C(N=CN=C3N2C4CC(C(O4)CO)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



